3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-18(19(26-30-12)14-6-4-5-7-15(14)23)20(27)24-13-8-9-17-16(10-13)25-21(28)22(2,3)11-29-17/h4-10H,11H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWJIMABBQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(C(=O)N4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: NMR Chemical Shift Differences in Key Regions
| Compound | Region A (δ 39–44 ppm) | Region B (δ 29–36 ppm) | Inference |
|---|---|---|---|
| Target Compound | Distinct shifts | Similar to Rapa | Steric effects from dimethyl groups |
| Benzothiazole-3-carboxamide (4g) | Standard shifts | Standard shifts | Minimal steric perturbation |
| Rapa (Reference) | Baseline | Baseline | N/A |
- Structural Insights : highlights that chemical shifts in Regions A and B correlate with substituent-induced electronic changes. The target compound’s benzooxazepine dimethyl groups likely perturb Region A shifts, distinguishing it from benzothiazole derivatives like 4g .
Computational Similarity Metrics
Table 3: Tanimoto and Dice Similarity Scores
| Compound Pair Compared | Tanimoto (Morgan) | Dice (MACCS) | Structural Overlap |
|---|---|---|---|
| Target vs. 4j | 0.62 | 0.71 | Shared chlorophenyl, divergent cores |
| Target vs. Benzooxazepine (12) | 0.85 | 0.89 | Shared benzooxazepine, variable side chains |
- Fingerprint Analysis : As per and , Morgan fingerprints reveal higher similarity (Tanimoto = 0.85) between the target and benzooxazepine derivatives (e.g., ) than with benzothiazoles (Tanimoto = 0.62). This aligns with scaffold-based clustering in , where Murcko scaffolds prioritize core similarity .
Bioactivity and Target Engagement
- Bioactivity Clustering : demonstrates that structurally similar compounds cluster by bioactivity. The target’s benzooxazepine-isoxazole hybrid may share modes of action with benzamide derivatives (), particularly in kinase or protease inhibition, though experimental validation is needed .
- Docking Affinity Variability: Small changes in side chains (e.g., allyl vs. methyl in ) can alter binding pocket interactions. The target’s 3,3-dimethyl group may enhance hydrophobic interactions compared to non-methylated analogues .
Metabolic and Pharmacokinetic Considerations
Preparation Methods
Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation
A highly efficient method for constructing the benzo[b]oxazepine ring involves a tandem C–N coupling and C–H carbonylation reaction under carbon dioxide atmosphere. This approach, reported by, utilizes phenylamine derivatives and allyl halides in the presence of a CuI catalyst and 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand.
Representative Procedure
- Reagents :
- Phenylamine derivative (0.5 mmol)
- Allyl bromide (0.6 mmol)
- CuI (10 mol%), ligand L1 (10 mol%)
- Cs₂CO₃ (2 equiv.) in DMSO (4 mL)
- Conditions : CO₂ atmosphere, 100°C, 10 hours.
- Workup : Quench with brine, extract with ethyl acetate, purify via silica gel chromatography.
- Yield : 72–85% for substituted benzo[b]oxazepin-4-ones.
Mechanistic Insight
The reaction proceeds via a Cuᴵ/Cuᴵᴵᴵ catalytic cycle:
Cyclocondensation of 2-Aminophenol Derivatives
Alternative routes involve cyclocondensation reactions. For example, describes the synthesis of benzo[b]oxazepines via nucleophilic attack of 2-aminophenol on nitrile-containing precursors.
Procedure Highlights
- Substrate : Methyl 2-cyano-3,3-dimethylthioacrylate.
- Reagents : 2-Aminophenol, KOH in DMSO.
- Key Step : Elimination of methanethiol and cyclization to form the oxazepine ring.
Synthesis of the 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Fragment
Huisgen Cycloaddition for Isoxazole Formation
The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne:
- Generation of Nitrile Oxide :
- React hydroxylamine with 2-chlorobenzaldehyde to form the corresponding oxime.
- Chlorination (e.g., using NCS) yields the nitrile oxide.
- Cycloaddition :
- React with methylacetylene in the presence of a base to form 3-(2-chlorophenyl)-5-methylisoxazole.
Carboxamide Functionalization
The carboxylic acid is activated for amide bond formation:
- Activation : Convert 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride using SOCl₂.
- Coupling : React with the oxazepine amine intermediate using a base (e.g., Et₃N) in anhydrous THF.
Final Coupling and Characterization
Amide Bond Formation
The final step involves coupling the activated isoxazole carbonyl with the oxazepine amine:
Optimized Conditions
- Coupling Reagent : HATU, DIPEA in DMF.
- Stoichiometry : 1:1 molar ratio of acyl chloride to amine.
- Yield : 68–75% after purification.
Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.62–7.45 (m, 4H, Ar–H), 4.32 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.42 (s, 6H, C(CH₃)₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
- HRMS : m/z 453.9 [M+H]⁺ (calc. for C₂₄H₂₄ClN₃O₄: 453.9).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Isoxazole Formation : Use of electron-withdrawing groups on the nitrile oxide improves cycloaddition specificity.
- Oxazepine Ring Stability : Avoid prolonged heating in acidic conditions to prevent ring-opening.
- Amide Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
Industrial-Scale Considerations
For bulk production, the Cu-catalyzed method is preferred due to its atom economy and scalability. Critical parameters include:
- CO₂ Pressure : 10–15 bar for consistent yields.
- Catalyst Recycling : CuI can be recovered via aqueous extraction with >90% efficiency.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including coupling of the isoxazole-4-carboxamide moiety to the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:
- Acylation : Use of coupling agents like EDC/HOBt for amide bond formation under inert atmospheres (N₂ or Ar) to prevent side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (0–25°C) to stabilize intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl and methyl groups) and amide linkage integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 454.12) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, though this requires high-purity crystals .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Solubility : Use DMSO for initial stock solutions (≤10 mM) followed by dilution in PBS or cell culture media (final DMSO ≤0.1%) .
- Stability : Conduct LC-MS stability assays in buffer (pH 7.4) at 37°C; monitor degradation products over 24 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay Standardization : Use validated protocols (e.g., ATP-based cell viability assays for anticancer activity) with positive controls (e.g., doxorubicin) .
- Metabolic Interference Testing : Rule out false positives by testing against liver microsomes to assess compound stability in metabolic environments .
Q. How can the compound’s mechanism of action be elucidated using computational and experimental approaches?
- Molecular Docking : Screen against kinase libraries (e.g., PDB entries 4R3Q, 6T7B) to identify potential targets .
- Kinetic Analysis : Perform time-dependent inhibition assays (e.g., for proteases or kinases) to distinguish competitive vs. allosteric binding .
Q. What methodologies are suitable for studying its pharmacokinetic properties?
- ADME Profiling :
- Absorption : Caco-2 cell monolayer permeability assays .
- Metabolism : CYP450 inhibition screening (e.g., CYP3A4/2D6 isoforms) .
- Excretion : Radiolabeled tracer studies in rodent models .
Q. How can researchers design derivatives to enhance selectivity for a target enzyme or receptor?
- SAR Studies : Modify substituents (e.g., replace 2-chlorophenyl with 2,6-dichlorophenyl) and evaluate changes in binding affinity via SPR or ITC .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .
Critical Considerations
- Contradictory Data : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Toxicity Screening : Prioritize Ames tests for mutagenicity and hERG channel binding assays to exclude cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
